Methyl 10-methyldodecanoate

GC-MS Volatile Analysis FAME Profiling

Procure Methyl 10-methyldodecanoate (CAS 5129-65-7) for definitive research. The C10 methyl branch creates unique steric hindrance and chromatographic behavior (RI=1926 on DB-5), making it irreplaceable for accurate GC-MS metabolomics, enzyme substrate studies, and antimicrobial pro-drug research. Linear methyl dodecanoate cannot substitute this branched-chain FAME.

Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
CAS No. 5129-65-7
Cat. No. B3044303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 10-methyldodecanoate
CAS5129-65-7
Molecular FormulaC14H28O2
Molecular Weight228.37 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCCCCC(=O)OC
InChIInChI=1S/C14H28O2/c1-4-13(2)11-9-7-5-6-8-10-12-14(15)16-3/h13H,4-12H2,1-3H3
InChIKeyTXYNTTGOJGLDCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready: Methyl 10-methyldodecanoate (CAS 5129-65-7) Chemical Identifier & Class Baseline


Methyl 10-methyldodecanoate (CAS 5129-65-7) is a branched-chain fatty acid methyl ester (FAME) with the molecular formula C₁₄H₂₈O₂ and a molecular weight of 228.37 g/mol [1]. It is structurally characterized by a methyl branch at the C10 position of the 12-carbon dodecanoate backbone, classifying it as a methyl-branched, medium-chain fatty acid ester [2]. This compound is a volatile lipid derivative naturally occurring in some biological systems and is typically procured as a reference standard or research intermediate [3].

Sourcing Risk Alert: Why Methyl 10-methyldodecanoate Cannot Be Replaced by Linear or Positional FAME Analogs


In procurement and experimental design, generic substitution with other fatty acid methyl esters (FAMEs) is not viable due to the profound impact of the C10 methyl branch on physicochemical and biological behavior. While linear methyl dodecanoate (CAS 111-82-0) shares the same carbon count, its lack of branching results in a significantly different spatial configuration . This structural deviation alters key properties such as volatility, chromatographic retention, and membrane interactions. Specifically, the methyl branch introduces steric hindrance that can affect substrate recognition in enzymatic assays [1] and microbial growth inhibition profiles [2]. Therefore, confirming the exact 10-methyl substitution is essential for data reproducibility and achieving targeted experimental outcomes.

Quantitative Differentiation Guide: Verifiable Benchmarks for Methyl 10-methyldodecanoate Selection


Chromatographic Identity: Unique Kovats Retention Index (RI) for GC-MS Confirmation

Methyl 10-methyldodecanoate possesses a specific Kovats Retention Index (RI) of 1926 on a non-polar DB-5 column [1]. This value is a precise identifier for GC-MS analysis, enabling unambiguous differentiation from linear and other branched-chain FAMEs in complex biological or environmental samples [2].

GC-MS Volatile Analysis FAME Profiling Metabolomics

Hydrophobicity and Membrane Partitioning: LogP Comparison with Linear Methyl Dodecanoate

The branched structure of Methyl 10-methyldodecanoate influences its lipophilicity. Its computed XLogP3-AA value is 5.5 [1], while predicted ACD/LogP values are as high as 5.84 . This contrasts with the linear analog, methyl dodecanoate, which has a lower reported logP of approximately 5.25 [2].

ADME Lipophilicity Bioavailability QSAR

Gram-Positive Selective Antimicrobial Activity of the Core Acid Motif

While direct MIC data for the methyl ester are not available, the core acid, (+)-10-methyldodecanoic acid, demonstrates a high and selective inhibitory activity against Gram-positive bacteria. This activity is absent against Gram-negative bacteria and fungi, establishing a baseline for the ester's potential as a pro-drug or functional analog [1].

Antimicrobial Discovery Antibiotic Development Bacterial Membrane Natural Products

Biosynthetic Pathway Integration: Substrate for Branched-Chain Fatty Acid Elongation

In fatty acid elongation pathways, (10S)-10-methyldodecanoyl-[acp] is a specific intermediate. MetaCyc data confirm it is a substrate for a condensation reaction that produces (12S)-12-methyl-3-oxotetradecanoyl-[acp], highlighting its role in synthesizing longer branched-chain lipids [1]. This role is distinct from linear dodecanoate derivatives, which are processed by different enzyme isoforms [2].

Fatty Acid Metabolism Enzyme Substrate Biocatalysis Pathway Engineering

Primary Deployment Scenarios: Where Methyl 10-methyldodecanoate (CAS 5129-65-7) Delivers Scientific Value


Authentic Standard for Branched-Chain FAME Profiling in Metabolomics & Food Science

In GC-MS based metabolomics, food authentication, or flavor analysis, Methyl 10-methyldodecanoate serves as a critical authentic standard. Its well-defined Kovats Retention Index (RI = 1926 on DB-5) enables the confident identification and quantification of this specific branched-chain fatty acid methyl ester in complex sample matrices [1]. This is essential for studies where the presence or concentration of this specific compound, rather than a generic FAME, is the key analytical endpoint. Substituting a linear FAME standard would lead to misidentification and inaccurate quantitative data [2].

Investigation of Branched-Lipid Metabolism and Enzymatic Specificity

Researchers studying fatty acid biosynthesis and metabolism can employ this compound to investigate the specificity of elongases and other lipid-modifying enzymes. As evidenced by its role as an intermediate in the synthesis of longer methyl-branched acyl-ACPs, it is a key tool for in vitro reconstitution of branched-chain lipid pathways [3]. Its use allows for precise analysis of enzyme kinetics and substrate preference, providing data that linear-chain controls cannot offer due to the distinct branching point in the biosynthetic pathway [4].

Functional Pro-drug for Studying Gram-Positive Membrane Selectivity

For antimicrobial research, this methyl ester can be used as a stable, lipophilic analog or pro-drug of the active antimicrobial agent (+)-10-methyldodecanoic acid. The parent acid demonstrates selective, high inhibitory activity against Gram-positive bacteria [5]. The methyl ester form can serve as a tool to investigate the structure-activity relationship, where hydrolysis to the active acid by bacterial esterases may be a key step in its mode of action. This provides a targeted approach for studying Gram-positive cell wall interactions [6].

Reference Material for Structure-Based QSAR and Physicochemical Modeling

This compound's unique branched structure, with a single methyl group at C10, makes it a valuable reference point in quantitative structure-activity relationship (QSAR) studies. Its measured and predicted physicochemical properties, such as a higher logP compared to its linear analog [7], provide a data point for modeling the effect of a single methyl branch on lipophilicity, membrane partitioning, and other ADME properties. This information is crucial for rational drug design and the development of novel bioactive lipids .

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